4-methoxy-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
Description
4-Methoxy-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-phenoxyphenyl group at position 2 and a 4-methoxybenzamide moiety at position 2. The thienopyrazole scaffold is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The 4-phenoxyphenyl substituent may enhance lipophilicity and binding affinity to hydrophobic pockets in biological targets, while the methoxy group on the benzamide moiety could influence electronic effects and metabolic stability .
This compound’s synthesis likely involves coupling a pre-functionalized thienopyrazole intermediate with activated benzamide derivatives, as seen in analogous systems (e.g., S-alkylation of triazole-thiones or nucleophilic substitution reactions) . Characterization would typically employ spectroscopic methods (1H/13C NMR, IR) and mass spectrometry, with key spectral features including:
- IR: C=O stretch (~1660–1680 cm⁻¹), aromatic C–H stretches (~3000–3100 cm⁻¹), and absence of S–H vibrations (confirming thione tautomer exclusion) .
- 1H NMR: Signals for methoxy protons (~δ 3.8–4.0 ppm), aromatic protons of phenoxyphenyl (~δ 6.8–7.5 ppm), and thienopyrazole ring protons (~δ 6.0–7.0 ppm) .
Properties
IUPAC Name |
4-methoxy-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3S/c1-30-19-11-7-17(8-12-19)25(29)26-24-22-15-32-16-23(22)27-28(24)18-9-13-21(14-10-18)31-20-5-3-2-4-6-20/h2-14H,15-16H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMWQYFTOPOURE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,4-c]pyrazole ring system.
Introduction of the Phenoxyphenyl Group: The phenoxyphenyl group is introduced through a coupling reaction, such as Suzuki-Miyaura coupling, using suitable boron reagents and palladium catalysts.
Attachment of the Methoxybenzamide Moiety: The final step involves the attachment of the methoxybenzamide group through an amide bond formation reaction, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DCC, palladium catalysts for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
4-methoxy-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural and functional attributes of the target compound with analogues from the literature:
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (e.g., trifluoromethyl in 8b): Enhance metabolic stability but may reduce solubility . Halogenation (e.g., bromine in 4-bromo analogue): Could improve binding via halogen bonds but increase molecular weight . Phenoxy vs.
Q & A
Q. Table 1: Representative Spectroscopic Data
| Technique | Key Observations | Structural Assignment | Reference |
|---|---|---|---|
| IR | 1675 cm⁻¹ | C=O (benzamide) | |
| ¹H NMR (DMSO-d6) | δ 7.82 (d, J=8.4 Hz, 2H) | Aromatic protons (phenoxy ring) | |
| ESI-MS | m/z 498.2 ([M+H]⁺) | Molecular ion confirmation |
Advanced: How can researchers resolve discrepancies in NMR data interpretation for thieno-pyrazol derivatives?
Answer:
Discrepancies often arise due to solvent effects, tautomerism, or dynamic exchange processes. Methodological strategies include:
- Solvent Variation : Compare spectra in DMSO-d6 vs. CDCl3 to assess hydrogen bonding or aggregation effects .
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and assign quaternary carbons. For example, HMBC correlations between thieno-pyrazole protons and carbonyl carbons confirm connectivity .
- Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering in the thieno-pyrazole core) by observing signal coalescence at elevated temperatures .
Example : In , the thieno-pyrazole proton at δ 6.1 ppm showed coupling with adjacent carbons via HMBC, resolving ambiguity in earlier assignments .
Basic: What synthetic routes are reported for thieno[3,4-c]pyrazol-based benzamides?
Answer:
A common approach involves:
Cyclocondensation : Reacting thiophene derivatives with hydrazines to form the pyrazole ring .
Amide Coupling : Using EDCI/HOBt or DCC to conjugate the benzamide moiety to the pyrazole core .
Functionalization : Introducing phenoxy groups via Ullmann or Buchwald-Hartwig coupling .
Q. Table 2: Synthetic Conditions from Literature
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | Thiophene-3-carboxylic acid, hydrazine, reflux (EtOH, 8 h) | 65% | |
| Amide Coupling | 4-Methoxybenzoyl chloride, DCM, RT, 12 h | 78% | |
| Phenoxy Introduction | CuI, K₂CO₃, DMF, 100°C, 24 h | 52% |
Advanced: What strategies improve synthetic yield in multi-step benzamide functionalization?
Answer:
Yield optimization requires:
- Protecting Groups : Temporarily block reactive sites (e.g., methoxy groups) during harsh reactions .
- Catalyst Screening : Test palladium (e.g., Pd(PPh₃)₄) or copper catalysts for coupling efficiency .
- Stepwise Monitoring : Use TLC or LC-MS after each step to isolate intermediates and minimize side reactions .
Case Study : achieved 98% yield in a Mannich reaction by using N,N′-bis(methoxymethyl)diaza-18-crown-6 under anhydrous conditions, highlighting the role of optimized catalysts and moisture control .
Basic: What in vitro assays are suitable for preliminary antimicrobial evaluation?
Answer:
- Agar Diffusion Assay : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Zones of inhibition ≥15 mm indicate potential activity .
- MIC Determination : Use broth microdilution (CLSI guidelines) to quantify minimum inhibitory concentrations .
Data from : A thieno-pyrazole analog showed MIC = 8 µg/mL against Candida albicans, suggesting antifungal potential .
Advanced: How does the phenoxy substituent’s position modulate biological activity?
Answer:
Structure-Activity Relationship (SAR) studies reveal:
- Para-Substitution : 4-Phenoxy groups enhance lipophilicity and membrane penetration, improving antimicrobial activity .
- Electron-Withdrawing Groups : Fluorine or trifluoromethyl (CF₃) at the phenyl ring increase metabolic stability and target binding (e.g., enzyme active sites) .
Contradiction Analysis : notes that 4-chloro substitution reduced activity in agrochemical assays, suggesting substituent effects are target-dependent .
Basic: What safety protocols are critical for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS Category 2B for eye irritation) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (OSHA PEL: 15 mg/m³ for particulates) .
- Spill Management : Collect solids with a HEPA-filter vacuum; avoid water to prevent dispersion .
Advanced: Which computational methods predict binding affinity with kinase targets?
Answer:
- Molecular Docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., CDK2 or EGFR kinases). Focus on hydrogen bonds with the benzamide carbonyl .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. highlights the role of CF₃ groups in enhancing hydrophobic interactions .
Validation : Compare computational results with experimental IC₅₀ values from kinase inhibition assays .
Notes
- Avoid commercial sources (e.g., BenchChem) as per guidelines.
- Data synthesized from peer-reviewed journals (e.g., Journal of Organic Chemistry, Monatshefte für Chemie) and PubChem.
- Contradictions in spectral or biological data should prompt method refinement (e.g., solvent purity checks, assay replication).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
